2-Butil-5-nitrobenzofurano

Descripción general

Descripción

2-Butyl-5-nitrobenzofuran is a yellow crystalline compound that belongs to the benzofuran family. It is a key intermediate in the synthesis of various pharmaceuticals, including anti-arrhythmic drugs like dronedarone hydrochloride . This compound is known for its significant role in medicinal chemistry due to its unique structural properties.

Aplicaciones Científicas De Investigación

2-Butyl-5-nitrobenzofuran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: A key intermediate in the synthesis of dronedarone hydrochloride, an anti-arrhythmic drug.

Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mecanismo De Acción

Target of Action

2-Butyl-5-nitrobenzofuran is a key intermediate in the preparation of the anti-arrhythmic drug, dronedarone hydrochloride . Dronedarone is used for the treatment of atrial fibrillation and atrial flutter in patients whose hearts have either returned to normal rhythm or who undergo drug therapy or electric shock treatment to maintain normal rhythm .

Result of Action

Its synthesis contributes to the formation of dronedarone, an anti-arrhythmic drug .

Action Environment

The action environment of 2-Butyl-5-nitrobenzofuran is primarily in the chemical reactions involved in the synthesis of dronedarone. The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of other reactants .

Análisis Bioquímico

Cellular Effects

Benzofuran compounds have been shown to have strong biological activities, including anti-tumor effects . For instance, certain benzofuran compounds have been found to inhibit the proliferation of human lung cancer cell lines .

Molecular Mechanism

Benzofuran compounds are known to inhibit a number of microbial enzyme systems, including those involved in carbohydrate metabolism . They also block the initiation of translation .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been synthesized through various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Metabolic Pathways

Benzofuran compounds are known to inhibit a number of microbial enzyme systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-nitrobenzofuran typically involves multiple steps. One common method starts with the commercially available 4-nitrophenol, which undergoes a series of reactions including selective α-bromination, cyclization, and Friedel–Crafts acylation . Another method involves the reaction of 2-(2-formyl-4-nitrophenoxy)hexanoic acid with anhydride in the presence of a catalyst .

Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing costs. For instance, a method involving the reaction of 1-halogeno-4-nitrobenzene with 1-hexen-3-ol, followed by Claisen rearrangement and catalytic intramolecular cyclization, has been developed to achieve higher efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butyl-5-nitrobenzofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Friedel–Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products:

Oxidation: Produces various oxidized derivatives.

Reduction: Forms 2-butyl-5-aminobenzofuran.

Substitution: Yields acylated benzofuran derivatives.

Comparación Con Compuestos Similares

2-Butylbenzofuran: Lacks the nitro group, resulting in different chemical properties and reactivity.

5-Nitrobenzofuran: Lacks the butyl group, affecting its solubility and biological activity.

2-Butyl-3-nitrobenzofuran: The position of the nitro group alters its chemical behavior and applications.

Uniqueness: 2-Butyl-5-nitrobenzofuran is unique due to the presence of both the butyl and nitro groups, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in pharmaceutical synthesis and a subject of interest in medicinal chemistry .

Actividad Biológica

2-Butyl-5-nitrobenzofuran is a compound belonging to the benzofuran family, recognized for its diverse biological activities and applications in medicinal chemistry. It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiarrhythmic drugs like dronedarone. This article explores the biological activity of 2-butyl-5-nitrobenzofuran, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

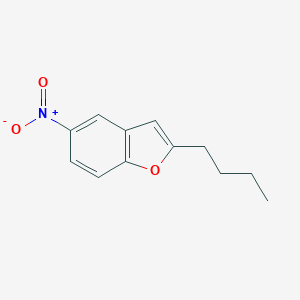

2-Butyl-5-nitrobenzofuran has the chemical formula and is characterized by a yellow crystalline structure. Its molecular design allows for interaction with various biological targets, making it a valuable candidate for drug development.

Target and Mode of Action

The compound is structurally similar to dronedarone, which acts primarily by blocking multiple ion channels in cardiac tissues, including potassium, sodium, and calcium channels. This action helps to regulate heart rhythm and reduce heart rate. The biochemical pathways affected by 2-butyl-5-nitrobenzofuran likely include:

- Inhibition of Adrenergic Activity: Reducing sympathetic stimulation in cardiac tissues.

- Calcium Channel Blockade: Decreasing intracellular calcium levels, which lowers contractility.

These mechanisms suggest that 2-butyl-5-nitrobenzofuran may exhibit similar antiarrhythmic properties as dronedarone, potentially aiding in the treatment of various cardiac conditions .

Biological Activity

Antimicrobial Properties

Research indicates that 2-butyl-5-nitrobenzofuran exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound's derivatives have been synthesized and tested for their antibacterial properties, revealing promising results:

| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DBMY-22 | S. aureus | 15 |

| DBMY-27 | E. coli | 12 |

| DBMY-28 | P. aeruginosa | 14 |

These findings highlight the potential use of 2-butyl-5-nitrobenzofuran derivatives in developing new antibacterial agents .

Antitumor Activity

Benzofuran derivatives, including 2-butyl-5-nitrobenzofuran, have shown anti-tumor effects in vitro. The compound's ability to inhibit microbial enzyme systems suggests a broader application in oncology, where it may interfere with cancer cell metabolism and proliferation .

Pharmacokinetics

The pharmacokinetic profile of compounds like dronedarone provides insights into the expected behavior of 2-butyl-5-nitrobenzofuran in biological systems:

- Absorption: Likely well absorbed when administered orally.

- Metabolism: Undergoes extensive hepatic metabolism.

- Excretion: Primarily eliminated via urine after metabolic conversion.

These characteristics are essential for understanding how the compound might behave in therapeutic settings .

Case Studies

Research has demonstrated the synthesis and evaluation of various derivatives derived from 2-butyl-5-nitrobenzofuran. For instance, a study synthesized several new compounds based on this structure and assessed their biological activities:

-

Study on Antibacterial Activity:

- Conducted using the cup plate method against standard bacterial strains.

- Results indicated that certain derivatives exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin.

- In Vitro Cytotoxicity Studies:

Propiedades

IUPAC Name |

2-butyl-5-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAJABPTUOLUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431576 | |

| Record name | 2-BUTYL-5-NITROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133238-87-6 | |

| Record name | 2-Butyl-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133238-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BUTYL-5-NITROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2-Butyl-5-nitrobenzofuran?

A: Several synthetic approaches exist for 2-Butyl-5-nitrobenzofuran. One method involves reacting 5-nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, followed by acidification and isolation of the product, 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one. This intermediate can be converted to 2-Butyl-5-nitrobenzofuran through hydrolysis, decarboxylation, and cyclization by heating in an acidic medium. [] An alternative method utilizes 2-butyl-5-nitrobenzofuran hydrochloride as a starting material. []

Q2: How is 2-Butyl-5-nitrobenzofuran utilized in Dronedarone synthesis?

A: 2-Butyl-5-nitrobenzofuran serves as a key starting material in the multi-step synthesis of Dronedarone. One synthetic pathway involves a Friedel-Crafts acylation of 2-Butyl-5-nitrobenzofuran with anisoyl chloride, followed by demethylation, condensation with 1-chloro-3-dibutil.amino-propane, hydrogenation, and finally, reaction with methanesulfonyl chloride to yield Dronedarone. [] Another approach involves Friedel-Crafts acylation with p-chloropropoxybenzoyl chloride, reaction with dibutylamine, palladium carbon catalytic hydrogenation, mesylation, and hydrochloride formation to obtain Dronedarone hydrochloride. []

Q3: Are there any alternative approaches to synthesizing Dronedarone that involve 2-Butyl-5-nitrobenzofuran derivatives?

A: Research highlights an alternative approach to synthesizing a 2-n-butyl-5-nitrobenzofuran derivative, which acts as a key starting material for Dronedarone hydrochloride. [] This suggests ongoing efforts to optimize and explore new synthetic routes for Dronedarone using 2-Butyl-5-nitrobenzofuran derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.